molecular formula C7H10N2O B8771507 4-Pyridineethanol, 3-amino-

4-Pyridineethanol, 3-amino-

Cat. No.: B8771507
M. Wt: 138.17 g/mol
InChI Key: JPYJLMQRRCKDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridineethanol, 3-amino- is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Pyridineethanol, 3-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pyridineethanol, 3-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-(3-aminopyridin-4-yl)ethanol

InChI

InChI=1S/C7H10N2O/c8-7-5-9-3-1-6(7)2-4-10/h1,3,5,10H,2,4,8H2

InChI Key

JPYJLMQRRCKDNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCO)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-(3-Nitropyridin-4-yl)ethanol (15) (WO 2006136562) (2.00 g, 11.89 mmol) in MeOH (150 mL) was passed through a Thales H-cube at 2.0 mL·min−1 using Pd/C Cat-Cart (55 mm) in controlled mode at 30° C., 30 bar. Analysis by LC-MS showed a significant amount of starting material was still present. The solution was passed through the H-cube a second time at 2.0 mL·min−1 in full hydrogen mode at RT, and again at 2.0 mL·min−1 in full hydrogen mode at 40° C. Evaporation of the volatiles gave 2-(3-Aminopyridin-4-yl)ethanol (16) as a purple oil (1.30 g, 81%): m/z 139 (M+H)+ (ES+).
Quantity
2 g
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150 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of 2-(3-nitropyridin-4-yl)ethanol (24) (WO 2006136562) (2.00 g, 11.89 mmol) in MeOH (150 mL) was passed through a Thales H-cube (2.0 mL·min−1, 30° C., 30 bar, Pd/C Cat-Cart, 55 mm, controlled mode). Analysis by LC-MS showed a significant amount of starting material was still present and the solution was passed through the H-cube twice more (2.0 mL·min−1, full hydrogen mode, RT, and 2.0 mL·min−1, full hydrogen mode, 40° C.). Evaporation of the volatiles gave the title compound (25) as a purple oil (1.30 g, 81%): m/z 139 (M+H)+ (ES+).
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2 g
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reactant
Reaction Step One
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